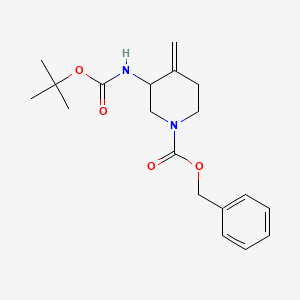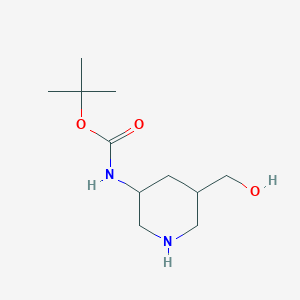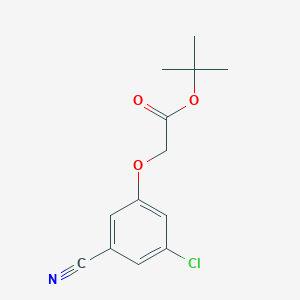![molecular formula C7H6ClN3 B13915309 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a methyl group at the 3rd position.
Métodos De Preparación
The synthesis of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloro-2-methylpyridine with sodium azide in the presence of a copper catalyst can lead to the formation of the desired triazolopyridine compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.
Análisis De Reacciones Químicas
5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dipolarophiles to form fused heterocyclic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,3-Triazolo[1,5-a]pyridine: Lacks the chlorine and methyl substituents, leading to different chemical properties and reactivity.
5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine:
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-chloro-3-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3 |
Clave InChI |
XFFHHGLTKRBQLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CN2N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



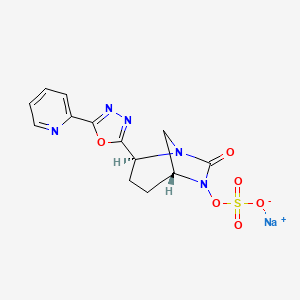
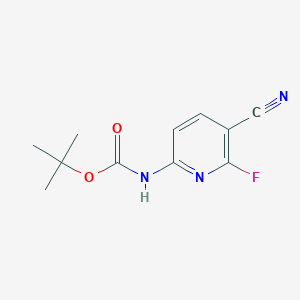
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)

